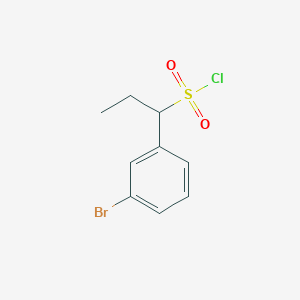

1-(3-Bromophenyl)propane-1-sulfonyl chloride

Description

1-(3-Bromophenyl)propane-1-sulfonyl chloride is a halogenated sulfonyl chloride derivative characterized by a propane-1-sulfonyl chloride backbone linked to a 3-bromophenyl group. This compound is structurally significant due to its sulfonyl chloride moiety, which is highly reactive and commonly employed in sulfonamide synthesis for pharmaceuticals, agrochemicals, and fluorescent probes .

The 3-bromophenyl group introduces steric and electronic effects that influence reactivity and biological activity. Bromine’s electron-withdrawing nature enhances electrophilicity at the sulfonyl chloride site, making it a versatile intermediate for further functionalization. Applications may include derivatization into sulfonamides for drug discovery or as a precursor in near-infrared (NIR) fluorescence probes, as seen in structurally related compounds .

Properties

Molecular Formula |

C9H10BrClO2S |

|---|---|

Molecular Weight |

297.60 g/mol |

IUPAC Name |

1-(3-bromophenyl)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H10BrClO2S/c1-2-9(14(11,12)13)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3 |

InChI Key |

PASIOQPQXNNFOL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Br)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)propane-1-sulfonyl chloride can be synthesized through a multi-step process involving the bromination of a phenylpropane derivative followed by sulfonylation. The bromination step typically involves the use of bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom onto the phenyl ring. The sulfonylation step involves the reaction of the brominated intermediate with a sulfonyl chloride reagent, such as chlorosulfonic acid or sulfuryl chloride, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl fluoride derivatives.

Oxidation Reactions: The bromine atom on the phenyl ring can undergo oxidation to form brominated phenyl derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in reduction reactions.

Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used in oxidation reactions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

1-(3-Bromophenyl)propane-1-sulfonyl chloride has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various nucleophiles. The bromine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

3-(Oxan-4-yl)propane-1-sulfonyl Chloride

This compound shares the propane-1-sulfonyl chloride backbone but replaces the 3-bromophenyl group with a tetrahydropyran (oxan-4-yl) substituent. Key differences include:

Halogenated Aromatic Derivatives

(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Compound C3)

This chalcone derivative features a 3-bromophenyl group but lacks the sulfonyl chloride moiety. Key distinctions include:

The chalcone’s conjugated system enables π-π interactions with biological targets, contributing to its anticancer activity, whereas the sulfonyl chloride’s reactivity favors covalent bond formation in synthetic applications .

Bromophenyl-Substituted Alcohols and Amines

(R)-1-(3-Bromophenyl)ethanol

This enantiomerically pure alcohol shares the 3-bromophenyl group but lacks the sulfonyl chloride functionality:

The alcohol’s hydroxyl group enables hydrogen bonding, making it suitable for catalysis, whereas the sulfonyl chloride’s electrophilicity drives sulfonylation reactions .

Bromophenyl Amine Derivatives

1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine Hydrochloride

This compound incorporates a bromophenyl group but features an amine hydrochloride salt:

The amine’s basicity contrasts with the sulfonyl chloride’s acidity, highlighting divergent reactivity profiles .

Research Implications and Gaps

Further studies should explore:

- Synthetic Optimization : Adapting microwave-assisted methods (as in chalcone synthesis ) to improve yields.

- Biological Screening : Testing cytotoxicity against cancer cell lines, leveraging bromine’s role in enhancing bioactivity .

- Comparative Reactivity: Benchmarking sulfonylation efficiency against non-halogenated sulfonyl chlorides .

Biological Activity

1-(3-Bromophenyl)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in biological research due to its potential applications in modifying biomolecules and its biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for sulfonyl chlorides, including this compound, involves their reactivity with nucleophiles. The sulfonyl chloride group can react with various biological nucleophiles such as amino acids and proteins, leading to the formation of sulfonamides or sulfonate esters. This reactivity can modify the structure and function of target biomolecules, potentially inhibiting enzymatic activity or altering signaling pathways in cells .

Biological Activity

Research indicates that compounds containing sulfonyl groups exhibit significant biological activities, including:

- Antimicrobial Activity : Sulfonyl-containing compounds have demonstrated antimicrobial properties against various bacterial strains. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Bacillus subtilis with minimal inhibitory concentration (MIC) values as low as 8 μg/mL .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites. This interaction can block enzyme activity, which is crucial in various biochemical pathways .

- Anti-inflammatory Effects : Some studies have suggested that sulfonyl compounds can exhibit anti-inflammatory properties, although specific data on this compound is limited .

Case Studies

- Inhibition Studies : A study investigating the inhibition of glutamate-related enzymes found that sulfonamide derivatives could effectively inhibit enzyme activity by targeting specific binding sites. This suggests a potential application for this compound in developing therapeutic agents for neurological disorders .

- Biofilm Formation : In vitro studies have shown that certain sulfonyl compounds can inhibit biofilm formation in bacteria, indicating their potential use in preventing bacterial infections associated with biofilms .

Data Table

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.